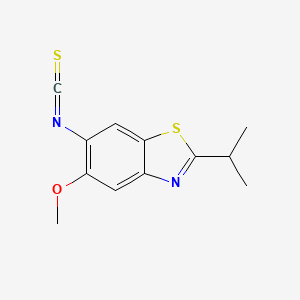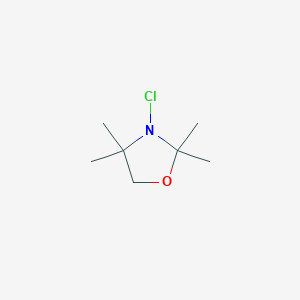
3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine typically involves the reaction of 2,2,4,4-tetramethyl-1,3-oxazolidine with a chlorinating agent. One common method is the chlorination of 2,2,4,4-tetramethyl-1,3-oxazolidine using thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium hydroxide (KOH), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted oxazolidines with various functional groups.
Oxidation Reactions: Formation of oxazolidinones or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced products.
科学的研究の応用
3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, allowing it to react with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A similar compound with a phosphorus atom in the ring structure.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl substitution pattern but a different ring structure.
Uniqueness
3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine is unique due to its specific ring structure and the presence of both chlorine and multiple methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
57822-89-6 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC名 |
3-chloro-2,2,4,4-tetramethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)5-10-7(3,4)9(6)8/h5H2,1-4H3 |
InChIキー |
YOERSCIDRNMLKZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(N1Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




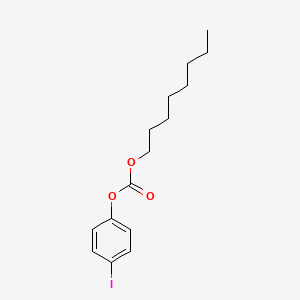
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

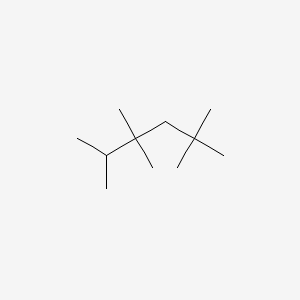


![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
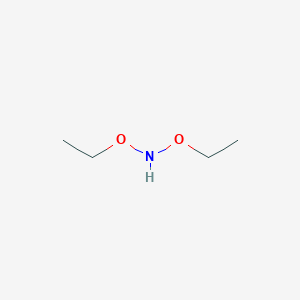

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
